3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
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Overview
Description
3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol. This compound is known for its significance as a pharmaceutical intermediate used in the synthesis of various drugs. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is characterized by its white crystalline powder form, which is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid typically involves the reaction of 4-(dimethylsulfamoyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its use in the development of new NSAIDs and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid involves the inhibition of enzymes such as carbonic anhydrase 1 and carbonic anhydrase 2 . These enzymes play a role in various physiological processes, including fluid secretion and bone resorption. By inhibiting these enzymes, the compound exerts its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Aminosulfonyl)phenyl]propanoic acid: Similar structure but with an aminosulfonyl group instead of a dimethylsulfamoyl group.
4-(Dimethylsulfamoyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a propanoic acid moiety.
Uniqueness
3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid is unique due to its specific combination of a dimethylsulfamoyl group and a propanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes sets it apart from other similar compounds, making it a valuable intermediate in pharmaceutical research and development .
Properties
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKKLXQGFFMRAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588043 |
Source
|
Record name | 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91248-47-4 |
Source
|
Record name | 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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